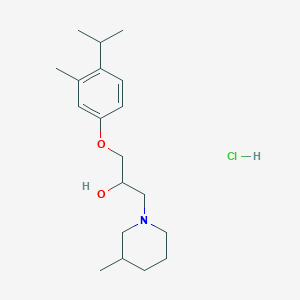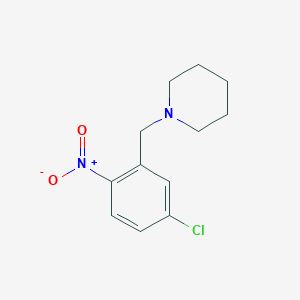
2-benzoyl-3-(benzylthio)-3-(2-chlorophenyl)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzoyl-3-(benzylthio)-3-(2-chlorophenyl)-N-phenylpropanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of amides and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-benzoyl-3-(benzylthio)-3-(2-chlorophenyl)-N-phenylpropanamide is not fully understood. However, studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
Studies have shown that this compound has a low toxicity profile and does not show any significant adverse effects on the body. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 2-benzoyl-3-(benzylthio)-3-(2-chlorophenyl)-N-phenylpropanamide in lab experiments is its high purity and good yield. This compound is also relatively easy to synthesize using the methods described above. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the study of 2-benzoyl-3-(benzylthio)-3-(2-chlorophenyl)-N-phenylpropanamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the study of the compound's potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, more studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 2-benzoyl-3-(benzylthio)-3-(2-chlorophenyl)-N-phenylpropanamide has been carried out using different methods. One of the commonly used methods involves the reaction of 2-chloro-N-phenylpropanamide with benzyl mercaptan in the presence of a base, followed by the reaction with benzoyl chloride. This method yields a high purity product with a good yield.
Scientific Research Applications
2-benzoyl-3-(benzylthio)-3-(2-chlorophenyl)-N-phenylpropanamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-tumor agent. It has also been studied for its potential use as an anti-inflammatory, anti-viral, and anti-bacterial agent. In addition, this compound has shown potential as a catalyst in organic synthesis reactions.
properties
IUPAC Name |
2-benzoyl-3-benzylsulfanyl-3-(2-chlorophenyl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClNO2S/c30-25-19-11-10-18-24(25)28(34-20-21-12-4-1-5-13-21)26(27(32)22-14-6-2-7-15-22)29(33)31-23-16-8-3-9-17-23/h1-19,26,28H,20H2,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVZSJSXLWJFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C2=CC=CC=C2Cl)C(C(=O)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{4-[4-methyl-6-(methylthio)-2-quinolinyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B5157842.png)
![N-(3-chloro-4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5157846.png)
![(5-{[5-(3-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5157851.png)

![10-(diphenylmethylene)-4-(4-methyl-3-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5157860.png)
![N-mesityl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5157870.png)

![2-(3,4-dimethoxyphenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5157889.png)
![N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine](/img/structure/B5157902.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5157906.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)
![1-cyclohexyl-2-[4-(trifluoromethyl)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5157933.png)
![N-[(4-chlorophenyl)(phenyl)methyl]urea](/img/structure/B5157936.png)